N-Deshydroxyethyl Dasatinib

Overview

Description

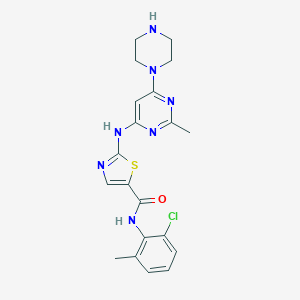

N-Deshydroxyethyl Dasatinib is an active metabolite of dasatinib (BMS-354825), a second-generation tyrosine kinase inhibitor (TKI) used in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Structurally, it differs from dasatinib by the absence of a hydroxyethyl group on the piperazine ring (Figure 1) . This modification impacts its physicochemical properties, including solubility and target interactions. The metabolite has been quantified in rat plasma using LC-MS/MS methods, confirming its presence in pharmacokinetic studies . Beyond its role as a metabolite, this compound is utilized in proteolysis-targeting chimera (PROTAC) technology as a ligand to target Bcr-Abl fusion proteins, demonstrating inhibitory activity against ALK subtypes (ALK1–ALK6), Smad3, and TGF-β receptors .

Preparation Methods

Structural Relationship Between Dasatinib and N-Deshydroxyethyl Dasatinib

This compound (C₂₀H₂₂ClN₇OS) is structurally derived from Dasatinib (C₂₂H₂₆ClN₇O₂S) via the removal of a hydroxyethyl group (-CH₂CH₂OH) from the piperazine moiety . This modification reduces the molecular weight by 46.05 g/mol and alters the compound’s pharmacokinetic properties. The critical structural difference lies in the substitution of the N-hydroxyethyl piperazine group in Dasatinib with a plain piperazine ring in the metabolite .

Metabolic Derivation as a Preparation Pathway

In Vivo Metabolic Pathways

This compound is primarily formed in vivo through hepatic metabolism, where cytochrome P450 enzymes catalyze the oxidative removal of the hydroxyethyl group from Dasatinib . Studies quantifying Dasatinib and its metabolites in plasma confirm that this metabolite retains tyrosine kinase inhibitory activity, albeit with altered bioavailability compared to the parent drug .

Key Metabolic Steps:

-

Hydroxylation : Initial oxidation of the hydroxyethyl group.

-

Dehydration : Elimination of water to form an intermediate imine.

-

Reduction : Stabilization of the imine to yield the deshydroxyethyl product .

Chemical Synthesis Approaches

While no patents explicitly describe the synthesis of this compound, its preparation can be hypothesized through modifications to Dasatinib’s synthetic routes. The following sections outline plausible strategies based on patented Dasatinib synthesis protocols .

Retrosynthetic Analysis

The target compound can be derived by replacing N-hydroxyethyl piperazine with piperazine in the final coupling step of Dasatinib synthesis. This avoids introducing the hydroxyethyl group altogether.

Key Intermediate Modifications:

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide

-

Reactants : 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (12 kg), 4,6-dichloro-2-methylpyrimidine (8.82 kg), THF (230 L), sodium tert-butoxide (26.5 kg) .

-

Conditions : -15°C to -12°C, followed by gradual warming to 0°C.

Step 2: Piperazine Coupling

-

Reactants : Intermediate from Step 1 (14 kg), piperazine (10.5 kg), tri-n-butylamine (13.5 L), n-butanol (102 L) .

-

Conditions : Reflux at 110–120°C for 6 hours.

-

Workup : Filtration, crystallization with 80% ethanol, and vacuum drying .

-

Expected Yield : ~68% (based on Dasatinib’s yield of 68.9% in analogous steps ).

Analytical Validation of Synthesis

Chromatographic Characterization

Adapting the LC-MS/MS method validated for Dasatinib , this compound can be identified using:

-

Column : Inertsil C₁₈ (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Ammonium acetate buffer (pH 6.4) and acetonitrile (65:35).

-

Detection : UV at 310 nm or MS/MS transitions m/z 444 → 401 .

Purity and Yield Optimization

Recrystallization protocols for Dasatinib can be applied to the metabolite:

-

Solvent System : Methanol (twice recrystallization).

-

Conditions : Dissolution at 60–70°C, cooling to 20°C, and vacuum drying.

-

Expected Purity : >99% (matching Dasatinib’s 99.9% after recrystallization ).

Challenges and Considerations

-

Reactivity of Piperazine : Unlike N-hydroxyethyl piperazine, plain piperazine may exhibit lower solubility, necessitating solvent optimization (e.g., DMF or DMSO) .

-

Byproduct Formation : Tertiary amines like tri-n-butylamine may require stringent purification to avoid residual contaminants .

-

Metabolic Mimicry : Enzymatic dehydroxylation in vitro could offer an alternative route but requires specialized biocatalysts .

Chemical Reactions Analysis

Types of Reactions: N-Deshydroxyethyl Dasatinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of N-oxide derivatives, while reduction may yield fully reduced amine derivatives .

Scientific Research Applications

N-Deshydroxyethyl Dasatinib has a wide range of scientific research applications, including:

Mechanism of Action

N-Deshydroxyethyl Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and platelet-derived growth factor receptor kinases . The inhibition of these kinases disrupts cellular signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth .

Molecular Targets and Pathways:

BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, commonly found in chronic myeloid leukemia.

SRC Family Kinases: A group of non-receptor tyrosine kinases involved in the regulation of various cellular processes.

Platelet-Derived Growth Factor Receptor Kinases: Receptors that play a key role in cell growth and development.

Comparison with Similar Compounds

Structural Comparison with Dasatinib and Analogous TKIs

Key Structural Differences

- Dasatinib: Contains a hydroxyethylpiperazine ring (ring A) critical for water solubility and a thiazole-aminopyrimidine core (rings B and C) essential for kinase binding .

- Imatinib/Nilotinib: Share an aminopyrimidine core but lack the thiazole ring and hydroxyethylpiperazine group. Imatinib’s planar structure allows π-π stacking with kinase active sites, while dasatinib’s non-planar conformation enables broader kinase inhibition .

Table 1: Structural and Functional Comparison of N-Deshydroxyethyl Dasatinib with Related TKIs

Pharmacokinetic Profile and Metabolism

This compound is a major metabolite identified in rat plasma, with pharmacokinetic studies demonstrating its simultaneous quantification alongside dasatinib and methotrexate using LC-MS/MS . The absence of the hydroxyethyl group may reduce solubility compared to dasatinib, which exhibits pH-dependent absorption (solubility declines at pH > 4) . In rats, the metabolite’s plasma concentration correlates with dasatinib exposure, though its half-life and bioavailability relative to the parent drug remain unquantified in humans .

Target Affinity and Inhibitory Activity

Kinase Inhibition Profile

This compound inhibits ALK isoforms (ALK1–ALK6) at nanomolar concentrations and suppresses Smad3 and TGF-β receptor activity, distinguishing it from dasatinib, which primarily targets Bcr-Abl, SRC, and KIT kinases . Molecular docking studies of dasatinib analogs, such as PQ2, reveal that structural modifications alter binding affinities. For example:

- Dasatinib : Docking score = −9.013 kcal/mol (Abl kinase), with hydrogen bonds to Met318 and hydrophobic interactions with Tyr253 .

- Imatinib: Docking score = −8.218 kcal/mol, forming π-cation interactions with Tyr253 .

PROTAC Technology

This compound serves as a warhead in PROTACs to degrade Bcr-Abl fusion proteins, leveraging its target affinity while enabling modular drug design .

Combination Therapies

In preclinical models, dasatinib synergizes with mTOR inhibitors (e.g., AZD2014) to reduce tumor growth more effectively than monotherapy.

Table 2: Key Research Findings on this compound

Biological Activity

N-Deshydroxyethyl Dasatinib is a significant metabolite of Dasatinib, a potent multi-kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential side effects.

Overview of Dasatinib and Its Metabolite

Dasatinib, approved in 2006, inhibits BCR-ABL, Src family kinases, and platelet-derived growth factor receptor kinases. Its efficacy against imatinib-resistant CML has made it a cornerstone in hematological oncology. This compound is formed via metabolic pathways primarily involving cytochrome P450 enzymes, notably CYP3A4, which also inactivate Dasatinib itself .

This compound retains some biological activity similar to its parent compound. It acts by inhibiting key signaling pathways that are critical for cancer cell proliferation and survival. The inhibition of Src family kinases (SFKs) and B-cell receptor signaling pathways is particularly noteworthy:

- Inhibition of SFKs : this compound effectively inhibits the phosphorylation of SFKs, which are involved in various cellular processes including proliferation, differentiation, and survival .

- Impact on Cell Cycle : Studies indicate that treatment with Dasatinib leads to cell cycle arrest in the G0/G1 phase, reducing viable cell numbers in certain leukemia cell lines . This effect may also extend to its metabolite.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

| Parameter | Value |

|---|---|

| Half-life | Approximately 3–5 hours |

| Peak Plasma Concentration | Varies based on dosage |

| Bioavailability | Moderate (affected by food) |

The metabolite's concentration can be influenced by factors such as liver function and concurrent medications that affect CYP3A4 activity .

Case Studies and Clinical Findings

Recent studies have explored the implications of this compound in clinical settings:

- Combination Therapy : In trials combining Dasatinib with methotrexate for treating Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), this compound was monitored as a significant active metabolite. The combination showed enhanced efficacy compared to monotherapy .

- Toxicity Profiles : The metabolite has been implicated in various side effects associated with Dasatinib therapy, including hepatotoxicity and immune-mediated reactions. Reports indicate cases of acute hepatitis linked to Dasatinib use, emphasizing the need for monitoring liver function during treatment .

Research Findings

Research has highlighted several critical findings regarding the biological activity of this compound:

- Cell Viability Assays : Experiments demonstrated that both Dasatinib and its metabolite reduce cell viability in a dose-dependent manner across various leukemia cell lines, suggesting a similar mechanism of action .

- Apoptotic Pathways : Unlike typical apoptotic triggers, the death induced by these compounds appears to involve non-apoptotic mechanisms, as evidenced by limited caspase activation in treated cells .

Q & A

Basic Research Questions

Q. How is N-Deshydroxyethyl Dasatinib synthesized and characterized in preclinical studies?

this compound is synthesized through modifications of the parent compound Dasatinib. For example, amino acid conjugates of Dasatinib can be prepared via coupling reactions (e.g., Scheme 1 in ). Characterization requires high-performance liquid chromatography (HPLC) or LC-MS/MS for purity validation (>99%) and structural confirmation via nuclear magnetic resonance (NMR) or mass spectrometry. Key parameters include molecular weight (443.953 g/mol) and CAS number (910297-51-7) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantifying this compound in plasma or serum. A validated method includes protein precipitation, chromatographic separation using a C18 column, and detection via multiple reaction monitoring (MRM). For example, Thappali et al. (2012) demonstrated simultaneous quantification of Dasatinib and its metabolites in rat plasma with a lower limit of quantification (LLOQ) <1 ng/mL .

Q. How does this compound differ pharmacologically from Dasatinib?

Unlike Dasatinib, which inhibits Bcr-Abl and Src kinases (IC50: 0.6 nM for Abl), this compound lacks the hydroxyethyl group, altering its metabolic stability and target affinity. It is primarily used as a warhead in PROTACs (proteolysis-targeting chimeras) to degrade Bcr-Abl via E3 ligase recruitment .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in PROTAC-mediated protein degradation?

In vitro assays should include:

- Binding affinity validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement.

- Cellular degradation assays : Use Bcr-Abl-dependent cell lines (e.g., K562) treated with PROTACs containing this compound. Measure degradation via Western blot (e.g., Bcr-Abl levels) and proteasome inhibition controls (e.g., MG132) .

- Pharmacokinetic (PK) profiling : Monitor plasma trough concentrations (Cmin) and correlate with degradation efficiency, as high Cmin (>10 nM) may predict efficacy .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?

Discrepancies in PK parameters (e.g., half-life, bioavailability) may arise from interspecies differences or assay variability. Mitigation strategies include:

- Standardized dosing : Use fixed dose/body weight ratios (e.g., 10 mg/kg in rodents).

- Population pharmacokinetic modeling : Adjust for covariates like age, weight, and CYP3A4 activity, which influence metabolite formation .

- Cross-study validation : Compare results with independent datasets (e.g., Thappali et al., 2012 vs. Tavore et al. in ) .

Q. What biomarkers predict treatment alteration risks in patients exposed to this compound?

Advanced performance status (ECOG ≥2) and elevated trough plasma concentrations (>15 ng/mL) are key risk factors for dose reduction or treatment interruption. Incorporate multivariate Cox models to adjust for confounders (e.g., age, comorbidities) . Transcriptomic biomarkers (e.g., CSF1R, LYN expression) from CRISPR/Cas9 screens may further stratify patients likely to develop resistance .

Q. How do epigenetic modifications influence the efficacy of this compound in combination therapies?

Co-treatment with quercetin or fisetin modulates DNA methylation (e.g., differentially methylated loci in Table S1, ). Use Illumina MethylationEPIC arrays to assess CpG island changes pre/post-treatment. Epigenetic age acceleration (EAA) metrics (e.g., Horvath clock) can quantify senescence reversal effects .

Q. Methodological Notes

- Data Reproducibility : Ensure experimental protocols (e.g., LC-MS/MS parameters, cell culture conditions) are fully documented in supplementary materials per Beilstein Journal guidelines .

- Ethical Compliance : For clinical correlations, obtain IRB approval and informed consent when using patient-derived data .

- Statistical Rigor : Use Cox proportional hazard models for survival analyses and Benjamini-Hochberg correction for omics data to control false discovery rates .

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470341 | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-51-7 | |

| Record name | N-Deshydroxyethyl dasatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deshydroxyethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESHYDROXYETHYL DASATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.